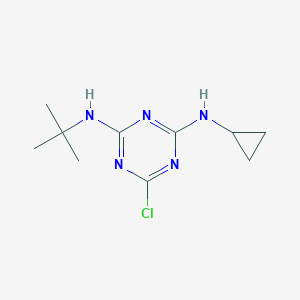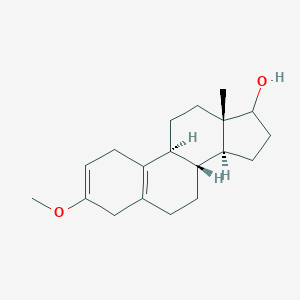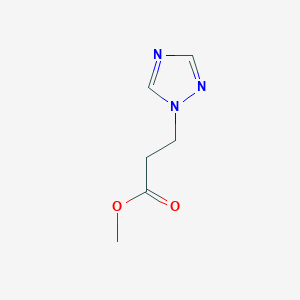
4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid
Overview
Description
Synthesis Analysis
The synthesis of phenylacetic acid derivatives, including compounds similar to 4-(2,2-Dicarboethoxy-propyl)phenylacetic acid, often involves catalyzed carboxylation of aryl C-H bonds. A method has been developed using Pd(II)-catalyzed reactions for the direct carboxylation of benzoic and phenylacetic acid derivatives to form dicarboxylic acids, which could be applicable to the synthesis of our compound of interest (Giri & Yu, 2008).
Molecular Structure Analysis
The molecular structure of 4-(2,2-Dicarboethoxy-propyl)phenylacetic acid, as with other similar compounds, is characterized by its phenylacetic acid core and the substitution pattern on the phenyl ring. Techniques such as X-ray crystallography have been employed to characterize the first C-H insertion Pd-aryl complex from carboxylic acids, providing insights into the bonding and configuration of such compounds (Giri & Yu, 2008).
Chemical Reactions and Properties
Phenylacetic acid derivatives participate in a variety of chemical reactions, reflecting their versatile chemical properties. For instance, they can undergo condensation reactions, offering pathways to synthesize compounds with antimicrobial activity or other biological properties (Bedair et al., 2006).
Physical Properties Analysis
The physical properties of phenylacetic acid derivatives are crucial for their practical applications. These properties include solubility, melting point, and crystalline structure, which can be determined through spectroscopic and thermal characteristics analyses. Such studies help in understanding the behavior of these compounds under different conditions (Sienkiewicz-Gromiuk et al., 2014).
Chemical Properties Analysis
The chemical properties of 4-(2,2-Dicarboethoxy-propyl)phenylacetic acid are influenced by its functional groups and molecular structure. These properties determine the compound's reactivity, stability, and interactions with other molecules. Studies on similar phenylacetic acid derivatives have explored their enzyme inhibition capabilities, providing a window into their potential utility in biochemical applications (Silvestri et al., 1994).
Scientific Research Applications
Synthesis and Chemical Applications
Antimicrobial Activity : A study detailed the synthesis of derivatives from aminophenylacetic acid, demonstrating promising antimicrobial activities. This suggests potential applications in developing new antimicrobial agents (Bedair et al., 2006).
Environmental Remediation : Phenylacetic acid, a related compound, has been extensively used in the biotechnological and pharmaceutical industries. Its removal from aqueous streams is crucial due to its versatile biological and medicinal activities. Adsorption methods, including physical, chemical, and natural systems, are preferred for their low cost and high treatment stability, indicating potential environmental applications (Madan & Wasewar, 2017).
Biological and Environmental Impact
Plant Regeneration : Research has shown that 4-Phenylbutyric acid, a compound with structural similarities, promotes plant regeneration by mimicking the effect of exogenous auxin, indicating potential applications in plant tissue culture engineering and research on plant β-oxidation pathways (Iwase et al., 2022).
Phytoremediation : A study described the use of bacterial endophytes to enhance the phytoremediation of 2,4-Dichlorophenoxyacetic acid, a widely used herbicide. This approach shows promise in reducing toxic herbicide residues in crop plants and contaminated substrates (Germaine et al., 2006).
Photocatalytic Degradation
Herbicide Degradation : Innovations in photocatalytic degradation offer a method for the selective adsorption and subsequent degradation of herbicides like 2,4-Dichlorophenoxyacetic acid using TiO2 nanotubes/silylated graphene oxide-based molecularly imprinted polymer. This demonstrates an efficient way to address aquatic ecology threats and human health concerns posed by herbicide contamination (Anirudhan & Anju, 2019).
Safety And Hazards
The safety data sheet for “4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid” can be viewed and downloaded for free at Echemi.com . It includes information on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, and handling .
properties
IUPAC Name |
2-[4-(3-ethoxy-2-ethoxycarbonyl-2-methyl-3-oxopropyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O6/c1-4-22-15(20)17(3,16(21)23-5-2)11-13-8-6-12(7-9-13)10-14(18)19/h6-9H,4-5,10-11H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYAHFKQDELAIIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(CC1=CC=C(C=C1)CC(=O)O)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80444862 | |
| Record name | 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80444862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid | |
CAS RN |
223123-57-7 | |
| Record name | 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80444862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



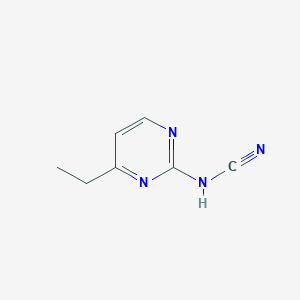
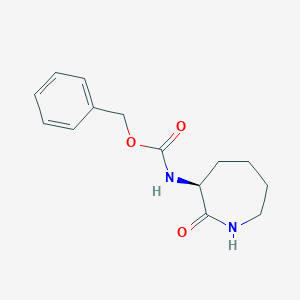
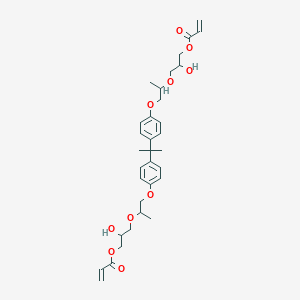


![(1S,2R,19R,22S,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-26,31,44,49,64-pentahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B21161.png)
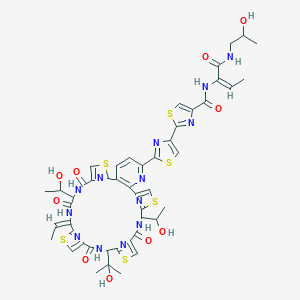
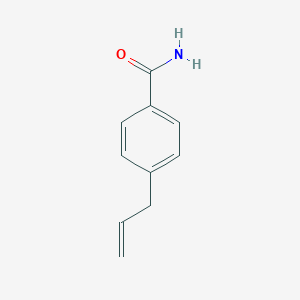
![Benzoic acid, 2-hydroxy-, compd. with 3-[(2S)-1-methyl-2-pyrrolidinyl]pyridine (1:1)](/img/structure/B21173.png)


